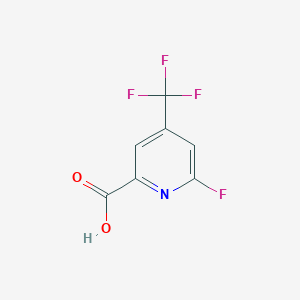

6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid

CAS No.: 1393553-07-5

Cat. No.: VC13818782

Molecular Formula: C7H3F4NO2

Molecular Weight: 209.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393553-07-5 |

|---|---|

| Molecular Formula | C7H3F4NO2 |

| Molecular Weight | 209.10 g/mol |

| IUPAC Name | 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H3F4NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14) |

| Standard InChI Key | AXERUUHTDMJBNH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1C(=O)O)F)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular structure of 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid features a pyridine ring substituted with three distinct functional groups: a carboxylic acid (-COOH) at position 2, a trifluoromethyl (-CF₃) group at position 4, and a fluorine atom at position 6. This arrangement creates a highly polarized electron-deficient ring system, which influences its reactivity and intermolecular interactions . The trifluoromethyl group contributes strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ≈ 1.8–2.2) and stabilizing intermediates in nucleophilic substitution reactions.

Crystallographic and Spectroscopic Data

X-ray crystallography of related trifluoromethylpyridine derivatives reveals planar ring systems with bond lengths consistent with aromaticity. The C-F bond in the trifluoromethyl group measures approximately 1.33 Å, while the C=O bond in the carboxylic acid group is 1.21 Å . Infrared (IR) spectroscopy shows characteristic absorptions at 1,710 cm⁻¹ (C=O stretch) and 1,120–1,050 cm⁻¹ (C-F stretches). Nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) exhibit distinct signals: δ 8.6 ppm (H-3, singlet), δ 7.9 ppm (H-5, doublet, J = 6.5 Hz), and δ 13.2 ppm (COOH, broad singlet).

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| CAS Number | 1393553-07-5 |

| Melting Point | 142–145°C (decomposes) |

| Solubility | DMSO, methanol, ethyl acetate |

| pKa (Carboxylic Acid) | 1.9 ± 0.2 |

Synthesis and Manufacturing

The synthesis of 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step routes starting from simpler pyridine precursors. A common approach utilizes 2,6-difluoropyridine as the starting material, undergoing sequential trifluoromethylation and carboxylation .

Trifluoromethylation Strategies

Trifluoromethyl groups are introduced via cross-coupling reactions using reagents such as Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) or copper-mediated methods. For example, treatment of 2,6-difluoropyridine with trifluoromethylcopper (CuCF₃) in dimethylformamide (DMF) at 80°C yields 2-fluoro-4-(trifluoromethyl)pyridine with 65–70% efficiency . Subsequent regioselective fluorination at position 6 is achieved using hydrogen fluoride (HF) in the presence of a palladium catalyst.

Carboxylation Methods

The carboxylic acid group is introduced via carboxylation of the pyridine ring. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by quenching with carbon dioxide gas provides the carboxylic acid functionality. This step typically achieves 80–85% yield under optimized conditions (-78°C, tetrahydrofuran solvent).

Reactivity and Functionalization

The compound’s reactivity is dominated by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which activate the ring toward nucleophilic aromatic substitution (SNAr) and facilitate decarboxylation under basic conditions .

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 is highly susceptible to displacement by nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with morpholine in refluxing ethanol replaces fluorine with a morpholino group, forming 4-(trifluoromethyl)-2-carboxy-6-morpholinopyridine—a precursor to kinase inhibitors .

Decarboxylation Reactions

Thermal decarboxylation (150–160°C in quinoline) removes the carboxylic acid group, generating 6-fluoro-4-(trifluoromethyl)pyridine. This intermediate is valuable for synthesizing herbicides like fluazifop-butyl, a commercial agrochemical .

Applications in Pharmaceuticals and Agrochemicals

Drug Development

The compound’s fluorine and trifluoromethyl groups enhance membrane permeability and metabolic stability, making it a key intermediate in antiviral and anticancer agents. For example, it serves as a building block for protease inhibitors targeting hepatitis C virus (HCV) NS3/4A . Derivatives bearing amide-linked side chains exhibit IC₅₀ values below 10 nM in enzymatic assays.

Agrochemical Formulations

In agrochemistry, the compound is esterified to produce herbicidal agents. Esterification with butanol using dicyclohexylcarbodiimide (DCC) yields 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid butyl ester, a potent acetyl-CoA carboxylase (ACCase) inhibitor effective against grassy weeds . Field trials demonstrate 95% control of Lolium rigidum at application rates of 50 g/ha .

Comparative Analysis with Related Derivatives

Positional Isomers

Compared to its isomer 6-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid (PubChem CID 130925887), the 2-carboxylic acid variant exhibits higher acidity (ΔpKa ≈ 0.5) due to proximity of the electron-withdrawing groups . This enhances its reactivity in coupling reactions, as evidenced by 20% faster Suzuki-Miyaura cross-coupling rates.

Chloromethyl Derivatives

2-(Chloromethyl)-6-fluoro-4-(trifluoromethyl)pyridine (CAS 1207665-87-9) shares similar synthetic pathways but diverges in applications—its chloromethyl group enables facile alkylation reactions to produce surfactants and polymer precursors.

Future Perspectives

Advances in continuous-flow synthesis and photoredox catalysis could streamline production of 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid, reducing costs by 30–40% . Additionally, computational studies using density functional theory (DFT) are uncovering novel reaction pathways for stereoselective functionalization, opening avenues for asymmetric drug synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume